![molecular formula C9H10ClF2N B11728098 5,6-Difluoro-indan-2-ylamine hydrochloride](/img/structure/B11728098.png)
5,6-Difluoro-indan-2-ylamine hydrochloride
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Overview
Description
5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride is a chemical compound with the molecular formula C9H9F2N. It is known for its unique structure, which includes two fluorine atoms attached to an indane ring. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves the fluorination of an indane derivative followed by amination. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and amination reagents like ammonia or amines under controlled temperatures and pressures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination and amination processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,6-difluoro-2,3-dihydro-1H-inden-1-ol
- 5,6-difluoro-2,3-dihydro-1H-inden-2-amine
- 2-amino-5,6-difluoroindane
Uniqueness
5,6-difluoro-2,3-dihydro-1H-inden-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly valuable in certain synthetic and research applications where these properties are advantageous .
Biological Activity
5,6-Difluoro-indan-2-ylamine hydrochloride is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including enzyme inhibition properties, mechanism of action, comparative studies with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound features a molecular formula of C9H10ClF2N and a molecular weight of 205.63 g/mol. The compound consists of an indane ring with two fluorine atoms at the 5 and 6 positions and an amine group at the 2 position, which enhances its interaction with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. The presence of fluorine atoms increases its binding affinity to specific enzymes, making it a candidate for drug development targeting various disease mechanisms. Notably, studies have shown its potential as an inhibitor for cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Table 1: Inhibition Potency Against COX Enzymes
Compound | IC50 (µM) |
---|---|
5,6-Difluoro-indan-2-ylamine HCl | 0.052 |
Reference Compound A | 0.066 |
Reference Compound B | 0.12 |
The data above illustrates the comparative potency of this compound against COX enzymes relative to other compounds.
The mechanism through which this compound exerts its biological effects involves binding to the active sites of target enzymes, thereby inhibiting their activity. This action potentially disrupts various biochemical pathways involved in disease progression, particularly in inflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Anti-inflammatory Activity : A study demonstrated that the compound effectively reduced inflammation markers in animal models by inhibiting COX enzymes .
- Cancer Therapeutics : Research has suggested that the compound may play a role in cancer therapy by targeting pathways associated with tumor growth and metastasis.
- Selectivity Studies : Comparative analyses against similar compounds revealed that this compound has a higher selectivity towards specific COX isoforms compared to non-fluorinated analogs .
Comparative Analysis with Similar Compounds
Table 2: Comparison of Structural Analogues
Compound Name | Structural Features | Biological Activity |
---|---|---|
5,6-Difluoro-2,3-dihydro-1H-inden-1-ol | Hydroxyl group instead of amine | Moderate COX inhibition |
5,6-Difluoro-2,3-dihydro-1H-inden-2-amine | Lacks hydrochloride form | Low COX inhibition |
2-Amino-5,6-difluoroindane | Basic indane structure with amino group at different position | Minimal enzyme inhibition |
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity profile compared to similar compounds.
Properties
Molecular Formula |
C9H10ClF2N |
---|---|
Molecular Weight |
205.63 g/mol |
IUPAC Name |
5,6-difluoro-2,3-dihydro-1H-inden-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9F2N.ClH/c10-8-3-5-1-7(12)2-6(5)4-9(8)11;/h3-4,7H,1-2,12H2;1H |
InChI Key |
AWYTYXIPCLDPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=CC(=C(C=C21)F)F)N.Cl |
Origin of Product |
United States |
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